molecular formula C10H11ClO2 B2495993 2-(3-Methylphenoxy)propanoyl chloride CAS No. 26583-49-3

2-(3-Methylphenoxy)propanoyl chloride

Cat. No. B2495993
CAS RN: 26583-49-3
M. Wt: 198.65
InChI Key: ZZOAGCQCHPHGCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific phenolic precursors with acyl chlorides or through the modification of related structures. For instance, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile involves the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine, indicating a method that could potentially be adapted for the synthesis of 2-(3-Methylphenoxy)propanoyl chloride (Popov, Korchagina, & Kamaletdinova, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Methylphenoxy)propanoyl chloride has been characterized using various analytical techniques, including X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These techniques provide insights into the geometric parameters, electronic structure, and optical properties of these compounds, which are crucial for understanding their reactivity and physical properties (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Chemical reactions involving acyl chlorides like 2-(3-Methylphenoxy)propanoyl chloride are pivotal in organic synthesis. For example, visible-light-mediated ipso-carboacylation of alkynes using similar acyl chlorides has been established, demonstrating the potential chemical reactivity of 2-(3-Methylphenoxy)propanoyl chloride in forming carbon-carbon and carbon-oxygen bonds with high selectivity and efficiency (Liu et al., 2018).

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Orthogonal Protection Strategy : A study by Ramesh, Bhat, and Chandrasekaran (2005) explored the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This approach allows for selective deprotection, highlighting a novel protecting strategy for simultaneous protection of amine and alcohol groups in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

  • Novel Phenolic Compounds and Anti-inflammatory Activities : Research on Eucommia ulmoides Oliv. by Ren et al. (2021) identified new phenolic compounds, showcasing the plant's potential for producing bioactive molecules with modest inhibitory activities against NO production in macrophage cells. This illustrates the compound's role in discovering new anti-inflammatory agents (Ren et al., 2021).

  • Photorelease Studies : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, contributing to the understanding of photochemical reactions and offering insights into novel photoprotective strategies (Pelliccioli et al., 2001).

  • Chloride Channel Conductance : Investigations into the effects of carboxylic acids on skeletal muscle chloride channel conductance by Carbonara et al. (2001) demonstrate how chemical modifications influence biological activity. This research underscores the utility of aryloxyalkyl groups in modulating ion channel functions (Carbonara et al., 2001).

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the electrophilic carbon in the propanoyl chloride group, leading to the replacement of the chloride ion.

Biochemical Pathways

Given its potential for nucleophilic substitution reactions, it may be involved in the modification of proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Result of Action

Given its potential for nucleophilic substitution reactions, it may modify proteins or other biomolecules, which could alter their function and lead to changes at the cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-(3-Methylphenoxy)propanoyl chloride. For example, the rate of nucleophilic substitution reactions could be affected by the temperature and the pH of the environment .

properties

IUPAC Name

2-(3-methylphenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAGCQCHPHGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)propanoyl chloride

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